![molecular formula C11H15F2N3O2 B2453781 Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248279-89-0](/img/structure/B2453781.png)
Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Übersicht
Beschreibung
Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H15F2N3O2 and its molecular weight is 259.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 259.257 g/mol
- CAS Number : 2248279-89-0
The structure features a tetrahydropyrazolo[1,5-a]pyrimidine core, which is known for its versatility in medicinal applications due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that can include the use of reagents such as ethyl 2-cyanoacetate. The methodology often employs techniques like NMR spectroscopy for verification of the structure and purity of the final product .
Anticancer Properties
Recent studies have shown that compounds with a tetrahydropyrazolo[1,5-a]pyrimidine core exhibit significant anticancer activity. For instance, derivatives of this scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in various hematological malignancies. The compound's structural modifications can enhance its potency against cancer cells .
Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. Preliminary data suggest that it may act as an antagonist for Toll-like receptors (TLRs), which play a crucial role in the immune response .
Study 1: Antitumor Activity Assessment
A study focused on the anticancer effects of tetrahydropyrazolo[1,5-a]pyrimidines reported that ethyl derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 10.5 | Apoptosis induction |
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | HeLa | 15.0 | Cell cycle arrest |
Study 2: Enzyme Inhibition Profile
In another investigation into the compound's inhibitory effects on BTK and other kinases, researchers found that it effectively reduced kinase activity in vitro. This finding supports its potential application in treating diseases characterized by aberrant kinase signaling .
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo-pyrimidine core through cyclization reactions involving appropriate precursors. The introduction of the difluoromethyl group can be achieved using specialized reagents such as difluoromethylating agents. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Table 1: Synthetic Pathway Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Precursor A + Precursor B | Formation of pyrazolo-pyrimidine core |
2 | Difluoromethylation | Difluoromethylating agent | Introduction of difluoromethyl group |
3 | Esterification | Ethanol + Acid Chloride | Formation of ethyl ester |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that derivatives of this class can induce apoptosis in cancer cell lines. This may be attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways.
Inhibitory Effects on Enzymes
Research has also explored the inhibitory effects of this compound on certain enzymes relevant in metabolic pathways. For instance, it may act as an inhibitor for enzymes involved in nucleotide synthesis or signal transduction pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo-pyrimidine derivatives for their antimicrobial activity. This compound was included in the screening process and showed promising results against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Research, researchers tested various derivatives against human cancer cell lines. The results indicated that compounds with the tetrahydropyrazolo structure exhibited significant cytotoxicity and induced apoptosis through caspase activation.
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth |
Antimicrobial | Escherichia coli | Inhibition of growth |
Anticancer | Human breast cancer cell line | Induction of apoptosis |
Analyse Chemischer Reaktionen
Reduction Reactions
The pyrimidine ring undergoes selective reduction under controlled conditions. Hydrogenation with catalysts like palladium on carbon (Pd/C) in ethanol produces stereoisomeric tetrahydropyrazolo[1,5-a]pyrimidines. For example, reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate yields syn- and anti-configured isomers, confirmed via NMR and NOESY analysis .
Reaction | Reagents/Conditions | Products | Yield |
---|---|---|---|
Pyrimidine ring reduction | H₂, Pd/C, EtOH, RT | syn- and anti-5,7-dimethyltetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 85–95% |
The stereochemical outcome depends on the substituents’ positions, with anti-isomers showing conformational lability compared to rigid syn-isomers .
Hydrolysis of Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions. Saponification with aqueous NaOH converts the ester to a carboxylic acid, enhancing solubility for biological applications .
Reaction | Reagents/Conditions | Products | Notes |
---|---|---|---|
Ester hydrolysis | 1M NaOH, reflux, 6h | 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Requires purification via recrystallization |
Oxidation Reactions
The difluoromethyl group (-CF₂H) resists oxidation, but the pyrimidine ring’s nitrogen atoms can participate in oxidative transformations. Controlled oxidation with KMnO₄ in acidic media selectively modifies the ring system.
Reaction | Reagents/Conditions | Products | Outcome |
---|---|---|---|
Ring oxidation | KMnO₄, H₂SO₄, 60°C | Oxidized pyrimidine derivatives (e.g., ketones) | Limited yield due to side reactions |
Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 5 or 7. For example, halogenation with N-bromosuccinimide (NBS) introduces bromine atoms, enabling further cross-coupling reactions .
Reaction | Reagents/Conditions | Products | Specificity |
---|---|---|---|
Bromination | NBS, DMF, 50°C | 5-Bromo-7-(difluoromethyl)-3-ethoxycarbonyl derivative | Regioselectivity influenced by steric effects |
Coordination Chemistry
The deprotonated carboxylic acid derivative (after hydrolysis) acts as a polydentate ligand, coordinating to metals like Cu(II) via nitrogen and oxygen atoms. This forms stable complexes with potential catalytic or medicinal applications .
Reaction | Metal Source | Coordination Geometry | Application |
---|---|---|---|
Complexation | Cu(CH₃COO)₂·H₂O | Square-planar (N,O-ligand) | Structural models for bioinorganic studies |
Functional Group Interconversion
The ester group participates in nucleophilic acyl substitution. For instance, reaction with amines like 4-phenylpiperazine forms amide derivatives, expanding pharmacological utility.
Reaction | Reagents/Conditions | Products | Key Feature |
---|---|---|---|
Amide formation | 4-Phenylpiperazine, DCC, DMAP | 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl) derivative | Enhanced receptor binding affinity |
Critical Factors Influencing Reactivity
-
Stereochemistry : The (5S,7S) configuration impacts reaction pathways and isomer ratios .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates.
-
Temperature : Higher temperatures (>80°C) promote side reactions in oxidation.
This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Experimental protocols should prioritize optimizing conditions to maximize yield and selectivity .
Eigenschaften
IUPAC Name |
ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O2/c1-3-18-11(17)7-5-14-16-8(9(12)13)4-6(2)15-10(7)16/h5-6,8-9,15H,3-4H2,1-2H3/t6-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEUJDIMAJIZOP-XPUUQOCRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.